molecular formula C9H6ClN3O B13701925 2-(5-Chloro-2-pyridyl)imidazole-5-carbaldehyde

2-(5-Chloro-2-pyridyl)imidazole-5-carbaldehyde

Cat. No.: B13701925
M. Wt: 207.61 g/mol
InChI Key: GRYQZCFXGOKUNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chloro-2-pyridyl)imidazole-5-carbaldehyde is a heterocyclic compound that features both imidazole and pyridine rings The presence of a chlorine atom on the pyridine ring and an aldehyde group on the imidazole ring makes this compound particularly interesting for various chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-pyridyl)imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-2-pyridinecarboxaldehyde with imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-pyridyl)imidazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 2-(5-Chloro-2-pyridyl)imidazole-5-carboxylic acid.

    Reduction: 2-(5-Chloro-2-pyridyl)imidazole-5-methanol.

    Substitution: 2-(5-Amino-2-pyridyl)imidazole-5-carbaldehyde (when using an amine as the nucleophile).

Scientific Research Applications

2-(5-Chloro-2-pyridyl)imidazole-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-pyridyl)imidazole-5-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the chlorine atom and the aldehyde group can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloro-4-pyridyl)imidazole-5-carbaldehyde: Similar structure but with the chlorine atom in a different position on the pyridine ring.

    2-(5-Chloro-2-pyridyl)imidazole-4-carbaldehyde: Similar structure but with the aldehyde group in a different position on the imidazole ring.

Uniqueness

2-(5-Chloro-2-pyridyl)imidazole-5-carbaldehyde is unique due to the specific positioning of the chlorine atom and the aldehyde group, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted synthesis and specific applications in various fields.

Properties

Molecular Formula

C9H6ClN3O

Molecular Weight

207.61 g/mol

IUPAC Name

2-(5-chloropyridin-2-yl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C9H6ClN3O/c10-6-1-2-8(11-3-6)9-12-4-7(5-14)13-9/h1-5H,(H,12,13)

InChI Key

GRYQZCFXGOKUNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)C2=NC=C(N2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.